molecular formula C12H16O4 B8600296 Methyl 5-ethyl-2,4-dimethoxybenzoate CAS No. 174261-31-5

Methyl 5-ethyl-2,4-dimethoxybenzoate

Cat. No.: B8600296
CAS No.: 174261-31-5
M. Wt: 224.25 g/mol
InChI Key: SNBPURGCEHJSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-ethyl-2,4-dimethoxybenzoate is a substituted benzoate ester characterized by methoxy groups at the 2- and 4-positions and an ethyl group at the 5-position of the aromatic ring. This compound is structurally related to natural and synthetic benzoic acid derivatives, which are widely used in pharmaceuticals, agrochemicals, and materials science. Synthesis typically involves Friedel-Crafts alkylation or formylation followed by reduction, as demonstrated in the preparation of analogs like methyl 5-formyl-2,4-dimethoxybenzoate (2a) via Vilsmeier-Haack formylation .

Properties

CAS No.

174261-31-5

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 5-ethyl-2,4-dimethoxybenzoate

InChI

InChI=1S/C12H16O4/c1-5-8-6-9(12(13)16-4)11(15-3)7-10(8)14-2/h6-7H,5H2,1-4H3

InChI Key

SNBPURGCEHJSAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OC)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

The structural analogs of methyl 5-ethyl-2,4-dimethoxybenzoate differ primarily in substituents at the 5-position. These variations significantly impact physical properties, reactivity, and applications. Below is a detailed comparison:

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of Methyl 2,4-Dimethoxybenzoate Derivatives

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight Key Properties/Applications References
This compound Ethyl C₁₂H₁₆O₄ 224.25 g/mol Enhanced lipophilicity; potential intermediate in drug synthesis
Methyl 5-formyl-2,4-dimethoxybenzoate Formyl C₁₁H₁₂O₅ 224.21 g/mol Reactive aldehyde group for further derivatization
Methyl 5-bromo-2,4-dimethoxybenzoate Bromo C₁₀H₁₁BrO₄ 275.10 g/mol Halogenated analog; useful in cross-coupling reactions
Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate Isobutyramido C₁₂H₁₅NO₅ 253.25 g/mol Increased hydrogen-bonding capacity; bioactive derivatives
Methyl 4-acetamido-5-chloro-2-methoxybenzoate Acetamido, Chloro C₁₁H₁₂ClNO₄ 257.67 g/mol Dual functional groups for targeted drug design

Key Observations:

  • Electronic Effects : The ethyl group (electron-donating) increases electron density on the aromatic ring, enhancing stability toward electrophilic substitution compared to electron-withdrawing groups like bromo or formyl .
  • Solubility : Lipophilicity follows the order: ethyl > bromo > formyl > acetamido. The acetamido and hydroxy derivatives exhibit higher aqueous solubility due to polar functional groups .
  • Reactivity : The formyl group in methyl 5-formyl-2,4-dimethoxybenzoate allows for nucleophilic additions (e.g., Grignard reactions), while the bromo substituent enables Suzuki-Miyaura cross-coupling .

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